![molecular formula C19H16N2O B14456540 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-50-1](/img/structure/B14456540.png)
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a naphtho[1,2-D]imidazole core substituted with a 4-methoxyphenyl group and a methyl group. The presence of the imidazole ring makes it an important compound in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a 1,2-dicarbonyl compound in the presence of ammonium acetate. The reaction is often carried out in an alcohol solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields. The reaction mixture, containing 1,2-bis(4-methoxyphenyl)ethan-1,2-dione, ammonium acetate, and an aromatic aldehyde, is irradiated in a microwave oven at specific power levels and durations .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, agrochemicals, and functional materials .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzoimidazole core.
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the naphtho[1,2-D] core.
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains additional phenyl groups.
Uniqueness: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
76145-50-1 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-12-9-13-5-3-4-6-16(13)18(17)20-19(21)14-7-10-15(22-2)11-8-14/h3-12H,1-2H3 |
InChI Key |
ZVVNLJISKJVWAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


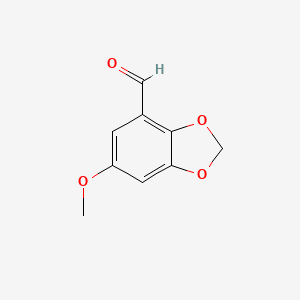

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
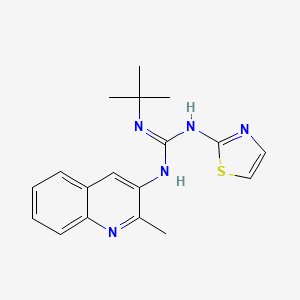
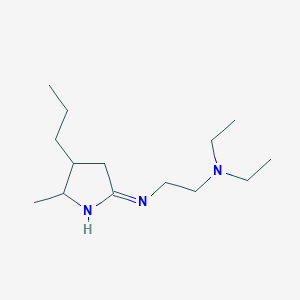
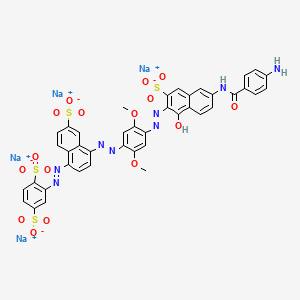
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
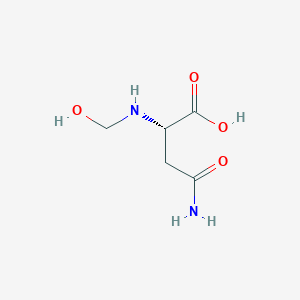
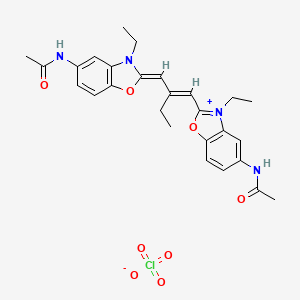
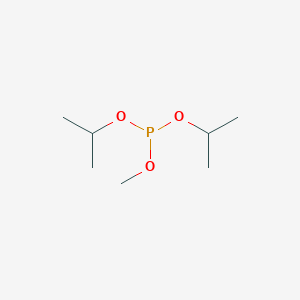
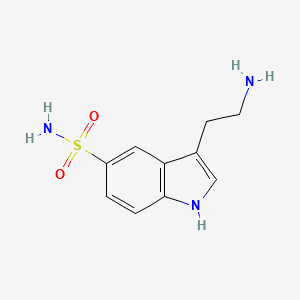
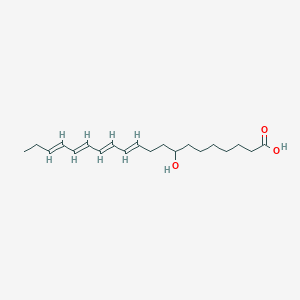
silane](/img/structure/B14456542.png)
